

Methyl 2-amino-3-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-amino-3-methylbenzoate**

Cat. No.: **B157021**

[Get Quote](#)

CAS Number: 22223-49-0 Synonyms: Methyl 3-methylantranilate, 2-Amino-3-methylbenzoic Acid Methyl Ester, 2-Amino-m-toluic Acid Methyl Ester

This technical guide provides a comprehensive overview of **Methyl 2-amino-3-methylbenzoate**, a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a metabolite and synthetic precursor.

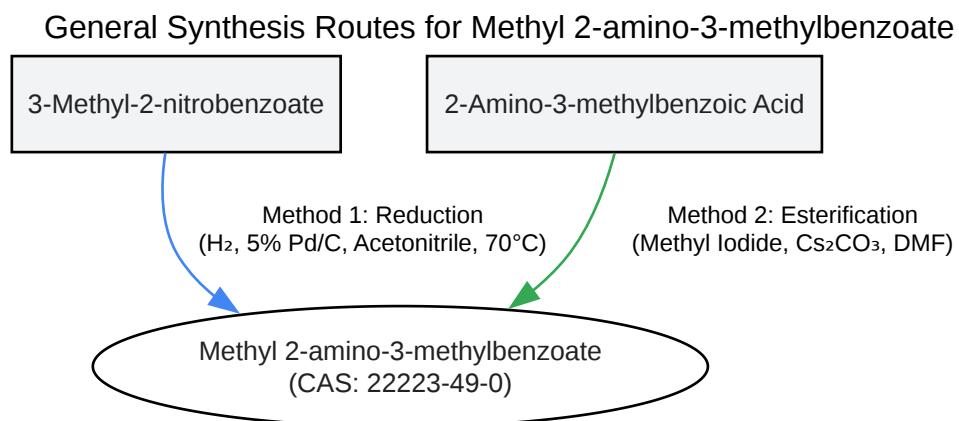
Core Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 2-amino-3-methylbenzoate** are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [2] [3]
Molecular Weight	165.19 g/mol	[1] [2] [3]
Appearance	Crystalline powder; White to Almost white powder to lump	[1] [2]
Melting Point	115-117°C or 25.0-29.0°C	[2] [4]
Boiling Point	153°C at 23 mmHg	[4]
Density	1.132 ± 0.06 g/cm ³ (Predicted)	[4] [5]
Solubility	Slightly soluble in DMSO and Methanol	[4] [5]

Note on Melting Point: A significant discrepancy exists in the literature. Researchers should verify this property with their specific sample.


Spectroscopic Data

Spectrum Type	Data	Source(s)
¹ H NMR	(400MHz, CDCl ₃) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H)	[6]
IR / MS	Specific experimental IR and Mass Spectrometry data for the title compound are not readily available in surveyed databases. Analysis of the parent compound, 2-Amino-3-methylbenzoic acid, shows characteristic IR bands for N-H, C=O (acid), and C-N vibrations.	[7]

Synthesis and Experimental Protocols

Methyl 2-amino-3-methylbenzoate is primarily synthesized via two well-established methods: the reduction of a nitro-aromatic precursor or the esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Primary synthesis pathways to **Methyl 2-amino-3-methylbenzoate**.

Experimental Protocol 1: Reduction of Methyl 3-methyl-2-nitrobenzoate

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Procedure:

- In a 600 mL high-pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Palladium on Carbon (Pd/C) (1.0 g), and acetonitrile (300 mL).^[6]
- Heat the mixture to 70°C and pressurize with hydrogen gas to 65 psi (450 kPa).^[6]
- Maintain the reaction under these conditions for 8 hours.^[6]
- Optionally, add a supplementary portion of 5% Pd/C (1.0 g) and continue hydrogenation at 100 psi (690 kPa) for an additional 8.5 hours to ensure complete conversion.^{[5][6]}

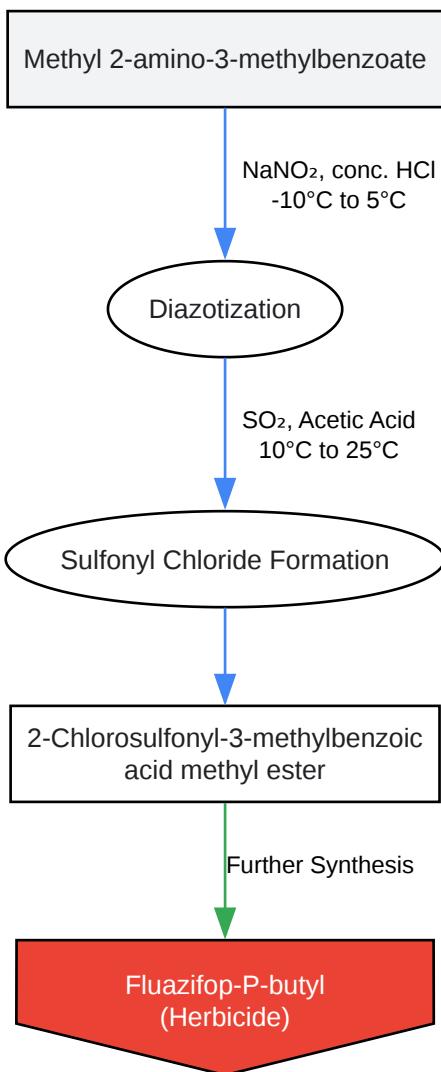
- After cooling the reaction mixture to room temperature, purge the vessel with nitrogen gas.[5]
- Filter the mixture through Celite and wash the filter cake with acetonitrile (3 x 25 mL).[6]
- The combined filtrate, containing the desired product, can be partially evaporated and quantified by HPLC, typically yielding the product in high purity (>97%).[5][6]

Experimental Protocol 2: Esterification of 2-Amino-3-methylbenzoic Acid

This protocol follows a standard esterification procedure using an alkyl halide.

Procedure:

- Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (DMF) (200 mL).[6]
- Add cesium carbonate (Cs_2CO_3) (102 mmol) to the solution and stir the mixture for 30 minutes at room temperature.[6]
- Add methyl iodide (67.0 mmol) to the reaction mixture.[6]
- Allow the reaction to proceed for 18 hours at room temperature.[6]
- Upon completion, partition the reaction mixture between water (1 L) and diethyl ether (200 mL).[6]
- Extract the aqueous layer with an additional portion of ether (100 mL).[6]
- Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous potassium carbonate.[6]
- Concentrate the solution under reduced pressure to yield **Methyl 2-amino-3-methylbenzoate**. This method typically results in a yield of approximately 92%. [6]


Applications in Research and Development

Methyl 2-amino-3-methylbenzoate is a versatile building block in organic synthesis, primarily valued for its role in constructing more complex molecules for the pharmaceutical and agrochemical sectors.[8]

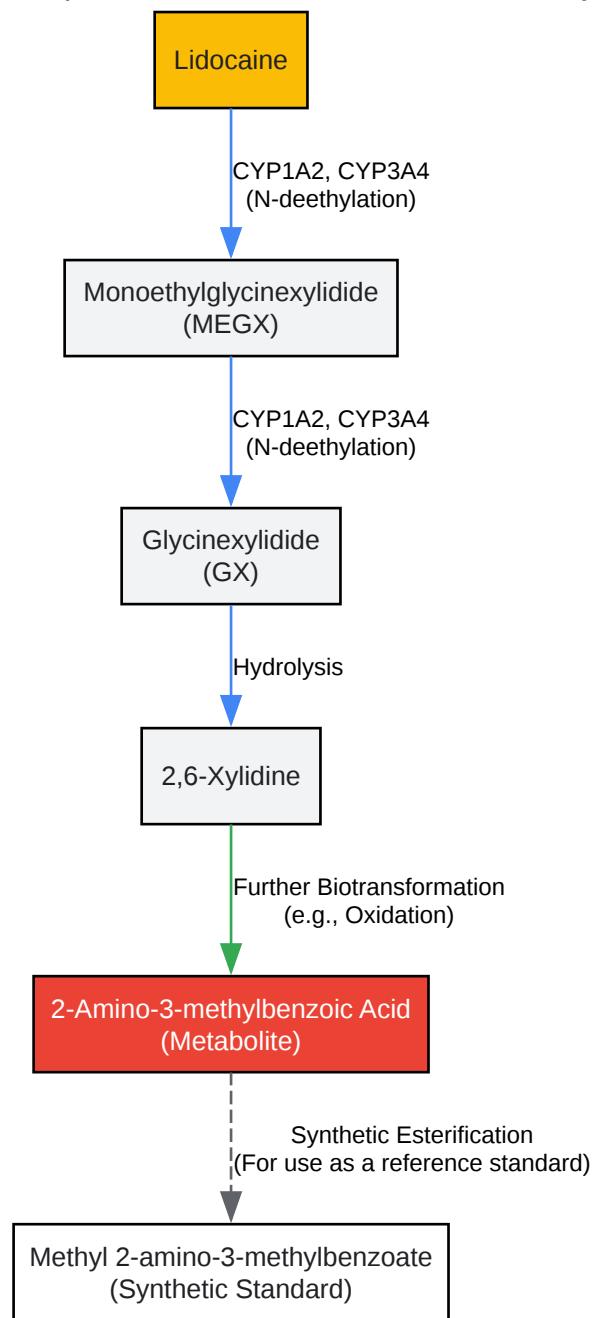
Agrochemical Synthesis

A significant application is in the production of herbicides. The compound is a direct precursor to 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, a critical intermediate for synthesizing the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl.[6]

Use as an Intermediate in Herbicide Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of a herbicide intermediate from **Methyl 2-amino-3-methylbenzoate**.


Pharmaceutical and Biochemical Applications

- Pharmaceutical Intermediate: The compound serves as a key starting material in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[8] Its structure is particularly valuable for creating molecules targeting neurological disorders.[8]
- Metabolite Research: 2-Amino-3-methylbenzoic acid (the parent acid of the title compound) is a known human metabolite of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[5][9] The methyl ester is therefore used as a standard in metabolic studies.
- Fungicide Development: It is a starting material for synthesizing metabolites of Metalaxyl, an agricultural fungicide, aiding in the study of its environmental and biological fate.[5]

Biological Significance: Role in Lidocaine Metabolism

While **Methyl 2-amino-3-methylbenzoate** itself is a synthetic compound, its corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is a metabolite of Lidocaine. The metabolism of Lidocaine occurs primarily in the liver, where it is processed by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4.[1] The major metabolic pathway involves sequential N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX), followed by hydrolysis to 2,6-xylidine.[1][10] The formation of 2-amino-3-methylbenzoic acid occurs through subsequent biotransformation of these intermediates.

Simplified Lidocaine Metabolism Pathway

[Click to download full resolution via product page](#)

Caption: The metabolic pathway of Lidocaine leading to the formation of 2-amino-3-methylbenzoic acid.

Safety and Handling

Methyl 2-amino-3-methylbenzoate is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[11]
Signal Word	Warning	[11]
Hazard Codes	Xi (Irritant)	[12]
Hazard Statements	H302 (Harmful if swallowed), Causes skin irritation, Causes serious eye irritation.	[11]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system and skin.	[12]
Precautionary Statements	P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.	[11]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.	[12]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. Methyl 2-Amino-3-methylbenzoate | 22223-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 8. ochsnerjournal.org [ochsnerjournal.org]
- 9. Human Metabolome Database: Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 2-amino-3-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Methyl 2-amino-3-methylbenzoate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157021#methyl-2-amino-3-methylbenzoate-cas-number-22223-49-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com